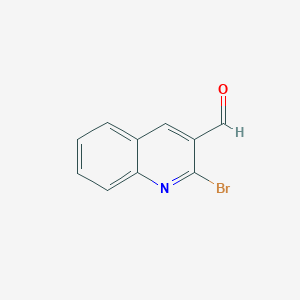

2-Bromoquinoline-3-carbaldehyde

Description

2-Bromoquinoline-3-carbaldehyde is a quinoline derivative featuring a bromine atom at position 2 and a carbaldehyde group at position 3. Quinoline-based compounds are valued for their aromatic heterocyclic systems, which enable diverse reactivity and applications in catalysis, drug design, and functional materials.

Properties

IUPAC Name |

2-bromoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYNERCOVQBZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-Amino-7-bromoquinoline-3-carbaldehyde

- Structure: Bromine at position 7, amino group at position 2, and carbaldehyde at position 3.

- Molecular Formula : C₁₀H₇BrN₂O; Molecular Weight : 251.08 .

- Key Differences: The amino group at position 2 enhances nucleophilic reactivity, making this compound suitable for coupling reactions or further derivatization in drug synthesis.

- Applications : Primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors or antimicrobial agents .

6-Bromoquinoline-3-carbaldehyde

- Structure : Bromine at position 6 and carbaldehyde at position 3.

- Molecular Formula: C₁₀H₆BrNO; Molecular Weight: ~252.06 (estimated) .

- Structural similarity to the main compound (0.89 similarity score) suggests comparable electronic profiles but distinct reactivity due to bromine positioning .

- Applications : Used in research settings for synthesizing fluorescent probes or metal-organic frameworks (MOFs) due to its planar aromatic system .

6-Bromoquinoline-4-carboxylic Acid

- Structure : Bromine at position 6 and carboxylic acid at position 4.

- Molecular Formula: C₁₀H₆BrNO₂; Molecular Weight: ~268.07 (estimated) .

- Key Differences :

- The carboxylic acid group introduces acidity (pKa ~4–5), enabling coordination with metals or formation of salts, unlike the neutral carbaldehyde group in the main compound.

- Bromine at position 6 directs electrophilic substitution to positions 5 or 8, contrasting with bromine at position 2 in the main compound .

- Applications : Metal-chelating agents or intermediates in antibiotic synthesis .

2-Bromo-1-benzoselenophene-3-carbaldehyde

- Structure: Benzene fused with selenophene, bromine at position 2, and carbaldehyde at position 3.

- Molecular Formula : C₉H₅BrOSe; Molecular Weight : 288.00 .

- Key Differences: Selenium’s larger atomic radius and polarizability compared to nitrogen in quinoline enhance π-conjugation, making this compound useful in optoelectronic materials. Bromine at position 2 in a selenophene ring system may stabilize radical intermediates more effectively than in quinoline derivatives .

- Applications : Specialty chemicals for organic electronics or catalysts in cross-coupling reactions .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Reactivity Trends: Bromine at position 2 (main compound) directs electrophilic substitution to positions 4 or 8 due to electron-withdrawing effects, whereas bromine at position 6 ( compounds) directs reactions to positions 5 or 8. The amino group in 2-Amino-7-bromoquinoline-3-carbaldehyde increases solubility in polar solvents, facilitating its use in aqueous-phase reactions .

Electronic Properties: Quinoline derivatives with carbaldehyde groups exhibit strong absorption in UV-vis spectra (λₘₐₓ ~300–350 nm), useful in photochemical applications. Selenium in benzoselenophene derivatives lowers bandgap energy, enhancing conductivity in organic semiconductors .

Synthetic Utility: this compound serves as a precursor for Suzuki-Miyaura couplings, while 6-Bromoquinoline-3-carbaldehyde is preferred for aldol condensations due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.